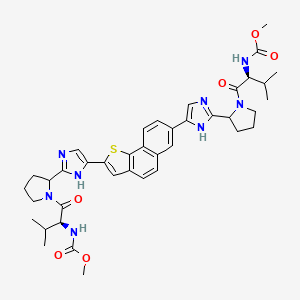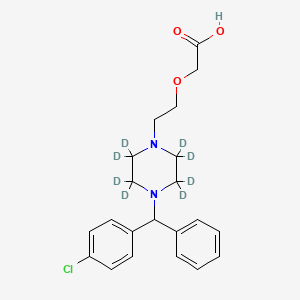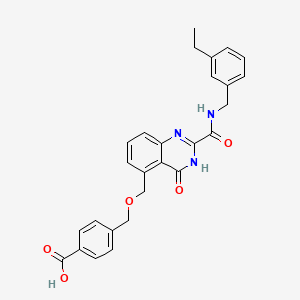
Antimalarial agent 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimalarial agent 2 is a compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health issue, particularly in tropical and subtropical regions. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle to prevent and treat malaria infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 2 involves multiple steps, including the preparation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoline derivatives. The reaction conditions typically include the use of solvents such as chloroform or ether, and catalysts like palladium chloride in the presence of triphenylphosphine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Antimalarial agent 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Antimalarial agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and other microorganisms.
Medicine: Employed in the development of new antimalarial therapies and combination treatments.
Industry: Utilized in the production of antimalarial drugs and related pharmaceuticals.
Mecanismo De Acción
Antimalarial agent 2 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It interferes with the parasite’s ability to metabolize heme, leading to the accumulation of toxic heme derivatives that ultimately kill the parasite. The compound also disrupts the parasite’s DNA replication and protein synthesis, further inhibiting its growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antimalarial agent 2 include:
Chloroquine: A 4-aminoquinoline derivative with a similar mechanism of action.
Mefloquine: A quinoline-methanol compound with strong blood-stage activity.
Artemisinin: A sesquiterpene lactone with broad stage specificity against blood-stage parasites.
Uniqueness
This compound is unique in its ability to target multiple stages of the Plasmodium life cycle, making it effective against both blood-stage and liver-stage parasites. This broad-spectrum activity sets it apart from other antimalarial agents that may only target specific stages .
Propiedades
Fórmula molecular |
C27H25N3O5 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
4-[[2-[(3-ethylphenyl)methylcarbamoyl]-4-oxo-3H-quinazolin-5-yl]methoxymethyl]benzoic acid |
InChI |
InChI=1S/C27H25N3O5/c1-2-17-5-3-6-19(13-17)14-28-26(32)24-29-22-8-4-7-21(23(22)25(31)30-24)16-35-15-18-9-11-20(12-10-18)27(33)34/h3-13H,2,14-16H2,1H3,(H,28,32)(H,33,34)(H,29,30,31) |
Clave InChI |
CDHLOPRLDZOQMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)CNC(=O)C2=NC3=CC=CC(=C3C(=O)N2)COCC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12428300.png)
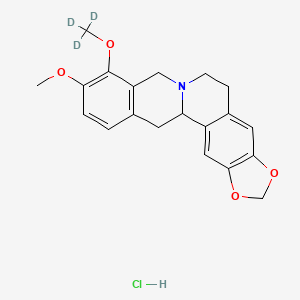

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)
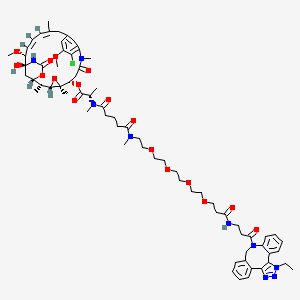

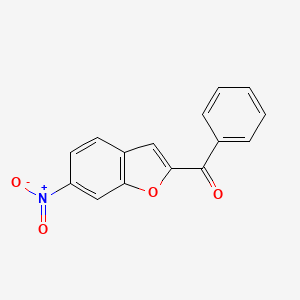
![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)

